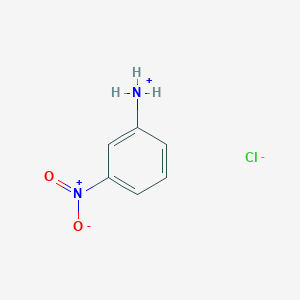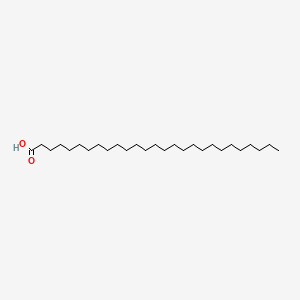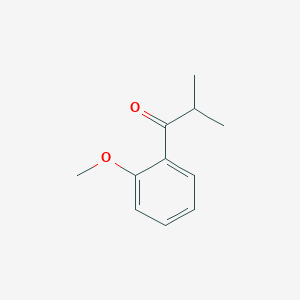
4-Nitrophenyl phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
準備方法
Synthetic Routes and Reaction Conditions: 4-Nitrophenyl phosphate can be synthesized by treating p-nitrophenol with phosphorus oxychloride (POCl3) followed by hydrolysis to yield 4-nitrophenyl phosphoric acid . This intermediate can then be neutralized to form 4-nitrophenyl monosodium phosphate or 4-nitrophenyl disodium phosphate .
Industrial Production Methods: The industrial production of this compound involves similar steps but on a larger scale. The process includes the addition reaction of p-nitrophenol with POCl3, followed by hydrolysis and neutralization to obtain the desired phosphate salts . The final product is typically obtained as a white powder through vacuum freeze drying .
化学反応の分析
Types of Reactions: 4-Nitrophenyl phosphate undergoes hydrolysis, particularly in the presence of phosphatases, to produce 4-nitrophenol and inorganic phosphate . This reaction is commonly used in enzyme assays to measure phosphatase activity .
Common Reagents and Conditions: The hydrolysis reaction is typically carried out in an aqueous buffer solution at an alkaline pH, often using glycine or diethanolamine buffers . The reaction can be stopped by adding a strong alkali such as sodium hydroxide .
Major Products: The primary product of the hydrolysis of this compound is 4-nitrophenol, which is yellow in color and can be measured spectrophotometrically .
科学的研究の応用
4-Nitrophenyl phosphate is widely used in scientific research for various applications:
作用機序
The mechanism of action of 4-nitrophenyl phosphate involves its hydrolysis by phosphatases. The enzyme catalyzes the cleavage of the phosphate ester bond, resulting in the release of 4-nitrophenol and inorganic phosphate . The reaction proceeds through the formation of a covalent enzyme-phosphate intermediate, which is then hydrolyzed to release the products .
類似化合物との比較
4-Nitrophenyl phosphate is unique in its use as a chromogenic substrate for phosphatase assays. Similar compounds include:
4-Nitrophenyl acetate: Used as a substrate for carbonic anhydrase assays.
4-Nitrophenyl-β-D-glucopyranoside: Used to assay various glycosidase enzymes.
Bis(4-nitrophenyl) phosphate: Another substrate used in phosphatase assays.
These compounds share the common feature of releasing 4-nitrophenol upon enzymatic cleavage, making them useful in various biochemical assays .
特性
CAS番号 |
12778-12-0 |
|---|---|
分子式 |
C6H4NO6P-2 |
分子量 |
217.07 g/mol |
IUPAC名 |
(4-nitrophenyl) phosphate |
InChI |
InChI=1S/C6H6NO6P/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12/h1-4H,(H2,10,11,12)/p-2 |
InChIキー |
XZKIHKMTEMTJQX-UHFFFAOYSA-L |
SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(O)O |
正規SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)([O-])[O-] |
関連するCAS |
32348-90-6 (magnesium salt) 32348-91-7 (di-ammonium salt) 4264-83-9 (di-hydrochloride salt) 54306-27-3 (hydrochloride salt) |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[N'-(N'-tert-butylcarbamimidoyl)carbamimidoyl]azanium;chloride](/img/structure/B7797545.png)

![[5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B7797566.png)



![2-Bromomethyl-2-methyl-2,3-dihydro-thiazolo[2,3-b]quinazolin-5-one](/img/structure/B7797582.png)


![2-[4-(Propan-2-yl)phenyl]cyclohexan-1-ol](/img/structure/B7797605.png)
